molecular formula C12H7Cl2N5O4 B14245129 (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene CAS No. 326810-83-7

(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene

Cat. No.: B14245129
CAS No.: 326810-83-7
M. Wt: 356.12 g/mol
InChI Key: BSYQSEVHPNAPFI-UHFFFAOYSA-N
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Description

(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene: is a synthetic organic compound characterized by the presence of two nitrophenyl groups and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of 2,6-dichloro-4-nitroaniline with 4-nitrobenzene diazonium salt under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazene linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Ammonia, thiols, under basic or neutral conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The triazene linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • (1E)-1-(2,4-Dichloro-6-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
  • (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(3-nitrophenyl)triaz-1-ene

Uniqueness:

  • The specific arrangement of nitro and chloro groups in (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene imparts unique chemical reactivity and biological activity.
  • The compound’s triazene linkage provides distinct properties compared to other triazene derivatives, making it valuable for specific applications in research and industry.

Properties

CAS No.

326810-83-7

Molecular Formula

C12H7Cl2N5O4

Molecular Weight

356.12 g/mol

IUPAC Name

N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-4-nitroaniline

InChI

InChI=1S/C12H7Cl2N5O4/c13-10-5-9(19(22)23)6-11(14)12(10)16-17-15-7-1-3-8(4-2-7)18(20)21/h1-6H,(H,15,16)

InChI Key

BSYQSEVHPNAPFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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